2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Description
This compound features a pyrimidin-4-amine core substituted with a 6-methyl group and an N-(4-methylphenyl) moiety. A piperazine ring is attached at the 2-position, further functionalized with a 2,6-difluorobenzoyl group.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O/c1-15-6-8-17(9-7-15)27-20-14-16(2)26-23(28-20)30-12-10-29(11-13-30)22(31)21-18(24)4-3-5-19(21)25/h3-9,14H,10-13H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTOPSSJOTVAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine (CAS Number: 1396791-33-5) is a novel small molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrimidine core with various substituents that contribute to its biological properties. The molecular formula is , and it has a molecular weight of 352.4 g/mol. The presence of the difluorobenzoyl and piperazine moieties are significant for its pharmacological activity.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. It has shown promising results in inhibiting cell growth, particularly in breast cancer models such as MDA-MB-231 and MCF-7.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, lower IC50 values suggest higher potency against these cell lines.
The mechanism through which this compound exhibits its antiproliferative effects is thought to involve multiple pathways, including:
- Inhibition of cell cycle progression : Studies indicate that the compound may interfere with key regulatory proteins involved in cell cycle control.
- Induction of apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the significance of specific functional groups on the biological activity of this compound.
- Piperazine Substituent : The presence of the piperazine ring is crucial for enhancing solubility and bioavailability.
- Difluorobenzoyl Group : This moiety contributes to increased binding affinity to target proteins involved in tumor growth.
- Methyl Substituents : The methyl groups on the pyrimidine enhance lipophilicity, improving cellular uptake.
Case Studies
In a study examining a series of related compounds, it was found that structural modifications led to variations in biological activity. For instance, compounds with different substitutions on the piperazine ring exhibited varying degrees of cytotoxicity against cancer cells, reinforcing the importance of careful design in drug development.
Example Case Study
A notable case study published in MDPI involved a comparative analysis of various derivatives based on this compound's structure. The study reported that certain derivatives exhibited significantly enhanced activity against resistant cancer cell lines compared to their parent compounds, suggesting potential for overcoming drug resistance in cancer therapy .
Comparison with Similar Compounds
Core Pyrimidine Derivatives
6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine (JSY) :
This simpler analog lacks the piperazine-difluorobenzoyl substituent. Its minimal structure (C₁₂H₁₃N₃) highlights the foundational pyrimidine-amine scaffold, with a melting point and solubility profile distinct from the target compound. The absence of the piperazine group likely reduces binding affinity to complex biological targets .- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: This derivative incorporates fluorophenyl and methoxyphenyl groups. Crystallographic analysis reveals intramolecular hydrogen bonding (N–H⋯N) and dihedral angles (12.8° between pyrimidine and phenyl planes), influencing conformational stability. The target compound’s 2,6-difluorobenzoyl group may similarly enhance rigidity and intermolecular interactions .
Piperazine-Containing Analogs
- Oxazolo[4,5-d]pyrimidines (Compounds 10–15): These derivatives feature oxazolo-pyrimidine cores with sulfonyl-piperazine or diazepane substituents. For example: Compound 10: 7-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine (m.p. 289–291°C, yield 75%). Compound 15: 2-(4-Methylphenyl)-5-phenyl-7-(4-tosyl-1,4-diazepan-1-yl)oxazolo[4,5-d]pyrimidine (m.p. 192–194°C, yield 77%). The absence of an oxazolo ring in the target compound could reduce steric hindrance, favoring binding to flat enzymatic pockets .
- Thieno[2,3-d]pyrimidin-4-amine (Compound 15): 6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine, a PI5P4Kγ inhibitor, shares the pyrimidine-amine scaffold but replaces the piperazine with a thieno ring. The methylsulfonylphenyl group enhances polarity, contrasting with the target compound’s lipophilic 4-methylphenyl group. Such differences may influence selectivity for kinase isoforms .
Piperazine-Linked Heterocycles in Patents
- 2-(4-Methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: This patent compound shares the piperazine and 4-methylphenyl motifs but uses a pyrido-pyrimidinone core.
Physicochemical and Pharmacological Trends
- Fluorine Effects: The 2,6-difluorobenzoyl group in the target compound likely enhances metabolic stability and π-stacking interactions compared to non-fluorinated analogs .
- Piperazine Linkers : Sulfonyl-piperazine groups (e.g., Compound 10) increase polarity, whereas the target’s difluorobenzoyl group balances lipophilicity and electronic effects for optimized pharmacokinetics .
Q & A
Q. Table 1: Computational Optimization Parameters
| Parameter | Value/Technique | Impact on Synthesis/Activity |
|---|---|---|
| Activation Energy (ΔG‡) | 25–30 kcal/mol (DFT) | Guides solvent selection (polar aprotic preferred) |
| Docking Score (ΔG) | -9.2 kcal/mol (kinase inhibition) | Prioritizes substituents for in vitro testing |
Advanced Question: How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. A systematic approach includes:
Structural Reanalysis: Compare crystallographic data (e.g., hydrogen-bonding patterns in vs. fluorophenyl derivatives in ). Subtle differences in dihedral angles (e.g., 12° vs. 86°) may alter target binding.
Assay Standardization:
- Use isogenic cell lines to control for genetic variability.
- Validate IC₅₀ values via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay entries) to identify trends. For example, trifluoromethyl groups correlate with enhanced antimicrobial activity but reduced solubility .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Biological Activity | Key Studies |
|---|---|---|
| 2,6-Difluorobenzoyl | Kinase inhibition (IC₅₀ = 0.8 μM) | Docking simulations |
| 4-Methylphenyl | Improved metabolic stability | ADMET profiling |
Advanced Question: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors reduce reaction times (e.g., piperazine coupling in <2 hours vs. 12 hours batchwise) and improve reproducibility .
- Green Solvent Alternatives: Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .
- Process Analytical Technology (PAT): Real-time monitoring via inline FTIR ensures intermediate quality (e.g., tracking benzoyl acylation at 1680 cm⁻¹) .
Q. Table 3: Scalability Comparison
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Reaction Time | 12 hours | 1.5 hours |
| Solvent Volume | 500 mL/g | 150 mL/g |
| Yield | 65% | 82% |
Advanced Question: How do structural modifications influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity Adjustments: Introducing electron-withdrawing groups (e.g., -CF₃) increases logP (from 2.1 to 3.5), enhancing blood-brain barrier penetration but risking hepatotoxicity .
- Metabolic Stability: Piperazine N-methylation reduces CYP3A4-mediated oxidation, extending half-life (t₁/₂ = 6.7 hours vs. 2.1 hours for unmethylated analogs) .
- Solubility Optimization: Co-crystallization with succinic acid improves aqueous solubility (from 0.2 mg/mL to 1.8 mg/mL) without compromising activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
